silane CAS No. 61628-46-4](/img/structure/B14594329.png)
[2-(Chloromethyl)-3-methyloxiran-2-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-methyloxiran-2-ylsilane: is a chemical compound that features a unique combination of an epoxide ring and a trimethylsilyl group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of the chloromethyl group and the epoxide ring makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyloxiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate epoxide precursor. One common method includes the reaction of trimethylsilyl chloride with 2-(chloromethyl)-3-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Epoxide Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of various functionalized products. This can be achieved under both acidic and basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols, etc.
Catalysts: Lewis acids (e.g., BF3) or bases (e.g., NaOH).
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine might yield an amino alcohol, while reaction with an alcohol could produce a diol.
科学研究应用
Chemistry: In organic synthesis, 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of silane-modified polymers and resins, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action for 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) primarily involves its reactivity towards nucleophiles. The chloromethyl group can undergo nucleophilic substitution, while the epoxide ring can be opened by nucleophiles. These reactions are facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and makes the compound more reactive.
相似化合物的比较
(Chloromethyl)trimethylsilane: Similar in structure but lacks the epoxide ring.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains a similar trimethylsilyl group but with different functional groups.
2-(Chloromethyl)allyl-trimethylsilane: Features an allyl group instead of an epoxide ring.
Uniqueness: The unique combination of the chloromethyl group, epoxide ring, and trimethylsilyl group in 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) makes it particularly versatile in organic synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions sets it apart from other similar compounds.
属性
CAS 编号 |
61628-46-4 |
|---|---|
分子式 |
C7H15ClOSi |
分子量 |
178.73 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-3-methyloxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ClOSi/c1-6-7(5-8,9-6)10(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
TWNTXDDWHXZHOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)(CCl)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


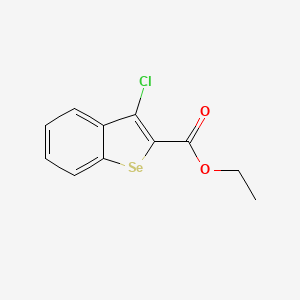
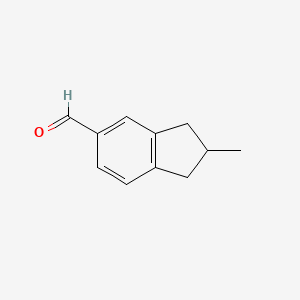
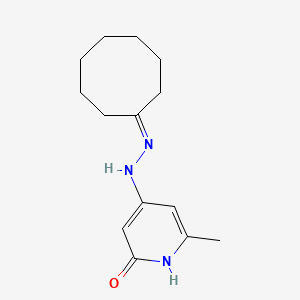
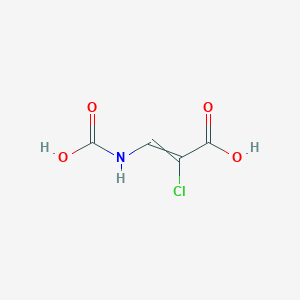

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
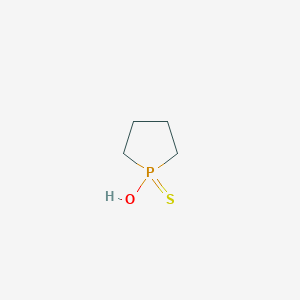
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
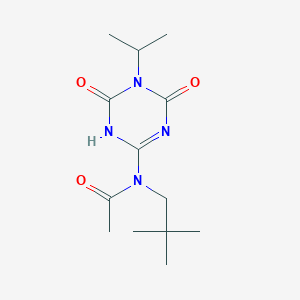
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
